molecular formula C8H6FN B033328 2-Fluoro-4-methylbenzonitrile CAS No. 85070-67-3

2-Fluoro-4-methylbenzonitrile

Cat. No. B033328
CAS RN: 85070-67-3
M. Wt: 135.14 g/mol
InChI Key: WCGNLBCJPBKXCN-UHFFFAOYSA-N
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Patent
US06358985B1

Procedure details

To a solution of the product from Step C (22.2 g, 165 mmol) in 220 mL of carbontetrachloride was added N-bromosuccinimide (29.2 g, 164 mmol) and benzoylperoxide (1.1 g). The reaction was heated to reflux for 30 minutes, then cooled to room temperature. The solution was concentrated in vacuo to one-third the original volume, poured into EtOAc, washed with water, sat. aq. NaHCO3, and brine, then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Analysis by 1H NMR indicated only partial conversion, so the crude material was resubjected to the same reaction conditions for 2.5 hours, using 18 g (102 mmol) of N-bromosuccinimide. After workup, the crude material was purified by silica gel chromatography (0-10% EtOAc/hexane) to provide the desired product.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[F:10])#[N:2].[Br:11]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Br:11])=[CH:5][C:4]=1[F:10])#[N:2]

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)C)F
Name
Quantity
29.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to one-third the original volume
ADDITION
Type
ADDITION
Details
poured into EtOAc
WASH
Type
WASH
Details
washed with water, sat. aq. NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude product
CUSTOM
Type
CUSTOM
Details
After workup, the crude material was purified by silica gel chromatography (0-10% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(CBr)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.